TRAP-14 Enables Full Endothelin-1 and Nitric Oxide Release in Vascular Tissue vs. Functionally Limited TRAP-6
TRAP-14 induces both endothelin-1 (ET-1) and nitric oxide (NO) release from rat aortic tissue, whereas TRAP-6 exhibits limited function and fails to induce ET-1 and NO release in the same system [1]. The study directly concludes that TRAP-6 has limited function relative to TRAP-14 and that thrombin receptor activation alone is not sufficient to induce ET-1 and NO release [1].
| Evidence Dimension | Endothelin-1 and nitric oxide release from vascular tissue |
|---|---|
| Target Compound Data | Induces ET-1 and NO release |
| Comparator Or Baseline | TRAP-6 (SFLLRN) - does not induce ET-1 or NO release |
| Quantified Difference | Functional presence vs. absence of ET-1/NO release response |
| Conditions | Isolated rat aortic rings, ex vivo vascular tissue assay |
Why This Matters
Researchers studying PAR-1-mediated endothelial responses or vascular inflammation must select TRAP-14 rather than TRAP-6 to observe the full spectrum of downstream mediator release including ET-1 and NO.
- [1] Magazine HI, Butt O, Yaghoutiel HR. Endothelin and nitric oxide release modulate aortic contraction to selected thrombin receptor agonists. Am J Physiol. 1996;270(6 Pt 1):C1815-8. PMID: 8764163. View Source
